3-(Cyclopentylmethylidene)azetidine
Description
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
3-(cyclopentylmethylidene)azetidine |
InChI |
InChI=1S/C9H15N/c1-2-4-8(3-1)5-9-6-10-7-9/h5,8,10H,1-4,6-7H2 |
InChI Key |
QWLXWFMWEDAHHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C=C2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentylmethylidene)azetidine typically involves the cyclization of appropriate precursors under specific conditions. . This reaction is efficient for synthesizing functionalized azetidines.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of palladium-catalyzed cross-coupling reactions. These methods are scalable and provide high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopentylmethylidene)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted azetidines, depending on the reagents and conditions used .
Scientific Research Applications
3-(Cyclopentylmethylidene)azetidine is a novel compound featuring a four-membered azetidine ring substituted with a cyclopentylmethylidene group. Azetidines are characterized by their unique ring structure, which consists of three carbon atoms and one nitrogen atom, contributing to significant ring strain that imparts distinctive chemical reactivity. The cyclopentylmethylidene moiety enhances the compound's structural diversity and potential reactivity, making it of interest in medicinal chemistry and organic synthesis.
Here are some applications of this compound:
Drug Development
The unique structure of this compound positions it as a candidate for various applications in drug development.
Interaction studies
Interaction studies involving this compound are crucial for understanding its potential biological effects. These studies typically focus on identifying potential drug targets, assessing binding affinities, and evaluating efficacy and safety.
Several compounds share structural similarities with this compound. The following table compares these compounds, highlighting their uniqueness:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Azetidine | Four-membered ring | Basic nitrogen; found in various natural products. |
| 3-Aminoazetidine | Azetidine derivative | Functionalized for peptide synthesis; enhances stability. |
| 2-Arylazetidine | Aryl-substituted azetidine | Unique reactivity due to aryl group; used in drug discovery. |
| 4-Methylazetidine | Methyl-substituted azetidine | Increased lipophilicity; potential pharmaceutical applications. |
| Cyclopropylazetidine | Cyclopropyl-substituted azetidine | Exhibits different reactivity patterns due to ring strain. |
Mechanism of Action
The mechanism of action of 3-(Cyclopentylmethylidene)azetidine involves its interaction with specific molecular targets. The compound’s ring strain and nitrogen atom make it reactive towards various biological molecules. It can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity . Additionally, its unique structure allows it to interact with cellular pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Physicochemical Properties
Azetidine derivatives exhibit distinct physicochemical profiles depending on substituents and ring modifications. Key comparisons include:
Key Findings :
- TPSA vs. logD: Azetidines with similar logD values (e.g., 3-methoxy vs. 3-cyano derivatives) show differing cellular permeability due to TPSA variations. Lower TPSA correlates with improved permeability and reduced efflux .
- Solubility: Polar substituents (e.g., hydroxyl in azetidin-3-ylmethanol HCl) enhance aqueous solubility, while hydrophobic groups (e.g., cyclopentyloxy) favor organic solvents .
Comparison :
- Azetidine synthesis typically requires lower catalyst loadings (e.g., Pd-catalyzed methods) compared to pyrrolidines or piperidines, enhancing cost efficiency .
- Steric hindrance (e.g., isopropoxy groups) improves metabolic stability but complicates synthesis .
Key Findings :
- Ring Size : Azetidines (4-membered) show higher metabolic stability than pyrrolidines (5-membered) or piperidines (6-membered) but may sacrifice potency. Larger rings (e.g., piperidine) often exhibit better target affinity but poorer stability .
- Substituent Effects: Electron-withdrawing groups (e.g., cyano) reduce cellular permeability despite favorable logD, while hindered ethers (e.g., isopropoxy) enhance stability .
Metabolic Stability
- Exocyclic Azetidines : Compounds like 39 (isopropoxy-substituted) show 76% metabolic recovery, outperforming analogs with bulkier rings (e.g., pyrrolidine: 46% recovery) .
- Ring Strain : The azetidine’s high ring strain increases reactivity but can be mitigated by steric shielding, as seen in compound 39 .
Q & A
Q. What are the optimized synthetic routes for 3-(Cyclopentylmethylidene)azetidine, and how can its structural integrity be validated?
Methodology :
- Synthesis : Utilize nucleophilic substitution reactions involving azetidine precursors and cyclopentylmethylidene derivatives. For example, azetidine rings can undergo alkylation or cross-coupling reactions with cyclopentylmethylidene halides under Lewis acid catalysis (e.g., AlCl₃ or Pd-based catalysts) .
- Characterization : Confirm structure via high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve stereochemistry and substituent positioning. Purity can be assessed via HPLC with UV detection .
Q. What experimental conditions are critical for maintaining the stability of this compound during storage and handling?
Methodology :
- Storage : Store in inert, airtight containers under nitrogen or argon at –20°C to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) should be used to avoid moisture-induced degradation .
- Stability Assessment : Monitor degradation via accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH). Analyze samples periodically by TLC or HPLC to detect decomposition products .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved, and what factors dictate selectivity?
Methodology :
- Catalytic Systems : Employ chiral phosphoric acids (CPAs) or transition-metal catalysts (e.g., Ru or Rh complexes) to induce asymmetry. For example, Sun et al. demonstrated that CPAs activate azetidine precursors via hydrogen-bonding interactions, favoring one tautomeric form (thione vs. thiol) to control enantioselectivity .
- Computational Modeling : Use density functional theory (DFT) to compare activation free energies of competing pathways. Mode A (thione activation) typically exhibits lower energy barriers than alternative mechanisms .
Q. How do substituent effects (e.g., electron-donating/withdrawing groups) influence the cyclization efficiency of azetidine derivatives?
Methodology :
- Substituent Screening : Synthesize a library of azetidine precursors with varied R1/R2 groups (e.g., methoxy, nitro, halogens). Monitor reaction kinetics via in situ IR or NMR to track cyclization rates.
- Key Findings : Electron-donating groups (e.g., 3-OMe) enhance cyclization efficiency, while bulky or electron-withdrawing substituents (e.g., 4-OMe) may stall reactions due to steric hindrance or destabilized transition states .
Q. What strategies are effective for evaluating the biological activity of this compound in neuroinflammatory disease models?
Methodology :
- In Vitro Assays : Use BV2 microglial cells stimulated with lipopolysaccharide (LPS) to measure NLRP3 inflammasome inhibition. Quantify IL-1β and caspase-1 via ELISA and Western blotting .
- In Vivo Models : Administer the compound to rodent models of neuroinflammation (e.g., LPS-induced encephalopathy). Assess behavioral outcomes and post-mortem biomarker analysis (e.g., ROS levels, NLRP3 expression) .
Q. How can structure-activity relationship (SAR) studies guide the design of azetidine derivatives with enhanced dopamine transporter (DAT) affinity?
Methodology :
- Scaffold Modification : Replace the tropane ring in DAT ligands (e.g., GBR 12909) with azetidine rings. Introduce diarylmethoxyethylidenyl groups at position 3 to improve DAT selectivity over serotonin/norepinephrine transporters .
- Binding Assays : Conduct competitive radioligand displacement studies using [³H]WIN 35,428 in rat brain homogenates. Calculate IC₅₀ values and correlate with substituent hydrophobicity/electronic profiles .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in azetidine cyclization yields reported under similar conditions?
Resolution :
- Parameter Optimization : Variations in solvent polarity (e.g., DMF vs. THF), temperature gradients, or catalyst loading (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) significantly impact yields. For instance, notes that 4-methoxy substituents fail to cyclize due to electronic destabilization, whereas 3-methoxy derivatives proceed efficiently. Systematic screening of reaction variables is critical .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
